![molecular formula C15H12ClF3N2O5S B2936641 2-chloro-5-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide CAS No. 1105204-32-7](/img/structure/B2936641.png)
2-chloro-5-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide
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Description
2-chloro-5-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide is a chemical compound that has garnered significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as "compound X" in scientific literature. In
Scientific Research Applications
Chemical Space Mining and Solid-Phase Synthesis
Polymer-supported benzenesulfonamides, prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, serve as key intermediates in chemical transformations leading to diverse privileged scaffolds. The utilization of these compounds in solid-phase synthesis highlights their significance in creating a variety of chemical structures, which can be further applied in drug discovery and development processes (Fülöpová & Soural, 2015).
Vicarious Nucleophilic Substitution and Hydroxylation
The reactivity of para- and meta-nitro-(pentafluorosulfanyl)benzenes with cumyl hydroperoxide anions, leading to nitro-(pentafluorosulfanyl)phenols, demonstrates the potential of these compounds in synthetic chemistry. Their reduction provides amino-(pentafluorosulfanyl)phenols, showcasing a method for functional group transformation that could be useful in the synthesis of novel compounds with potential biological activity (Beier & Pastýříková, 2011).
Carbonic Anhydrase Inhibition
Novel pyrrolidinone-based chlorinated benzenesulfonamide derivatives have been synthesized and investigated for their inhibition potential against recombinant human carbonic anhydrases. These compounds exhibit low nanomolar affinity against cancer-related CA IX, indicating their relevance in therapeutic interventions targeting carbonic anhydrases (Balandis et al., 2020).
Antifungal Activity
The synthesis of novel azetidin-2-ones derivatives and their screening against several fungal species reveal potent antifungal activity, particularly against Aspergillus niger & Aspergillus flavus. These findings suggest the potential of these compounds in developing new antifungal agents with significant structure-activity relationships (Gupta & Halve, 2015).
Synthesis of Pentafluorosulfanyl-Containing Compounds
The development of synthetic routes to pentafluorosulfanyl-containing indoles and oxindoles through vicarious nucleophilic substitution and catalytic hydrogenation provides new avenues for the incorporation of the SF5 group into biologically relevant frameworks. This methodological advance could facilitate the discovery of novel compounds with enhanced properties for pharmaceutical applications (Iakobson et al., 2013).
properties
IUPAC Name |
2-chloro-5-nitro-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2O5S/c16-13-5-4-11(21(22)23)9-14(13)27(24,25)20-6-7-26-12-3-1-2-10(8-12)15(17,18)19/h1-5,8-9,20H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMBPZBJQMFPHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCNS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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